molecular formula C12H8ClNO3 B6381232 3-Chloro-5-(3-nitrophenyl)phenol, 95% CAS No. 1262000-79-2

3-Chloro-5-(3-nitrophenyl)phenol, 95%

Cat. No. B6381232
CAS RN: 1262000-79-2
M. Wt: 249.65 g/mol
InChI Key: IGRJKRCYQKAUCF-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-nitrophenyl)phenol, 95% (3-CNP) is an organic compound that has been studied extensively in recent years due to its potential industrial and scientific applications. 3-CNP has a wide range of uses, from synthesis of pharmaceuticals to the development of new materials.

Scientific Research Applications

3-Chloro-5-(3-nitrophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used to synthesize various compounds, such as dyes, pharmaceuticals, and nanomaterials. It has also been used in the development of new materials, such as nanomaterials and carbon nanotubes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% has been used in the synthesis of catalysts and enzymes, as well as in the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-nitrophenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-Chloro-5-(3-nitrophenyl)phenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is believed to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-nitrophenyl)phenol, 95% are not yet fully understood. However, it is believed that 3-Chloro-5-(3-nitrophenyl)phenol, 95% may have a variety of effects on the body, including the inhibition of certain enzymes, the regulation of certain hormones, and the modulation of certain cellular processes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% has been studied in animal models, and it has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-Chloro-5-(3-nitrophenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that 3-Chloro-5-(3-nitrophenyl)phenol, 95% is relatively easy to synthesize and purify, making it an ideal compound for laboratory experiments. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is also toxic and can cause skin irritation and other adverse effects when handled improperly.

Future Directions

There are a number of potential future directions for 3-Chloro-5-(3-nitrophenyl)phenol, 95% research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to develop new materials, such as nanomaterials and carbon nanotubes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to develop new drugs and treatments, as well as to synthesize catalysts and enzymes. Finally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to study the effects of environmental toxins and pollutants on the human body.

Synthesis Methods

3-Chloro-5-(3-nitrophenyl)phenol, 95% is synthesized by a process known as nitration. In this process, a nitrating agent is added to a phenol molecule, which results in the formation of a nitro group. The nitro group is then reduced to a nitroso group, which is then reacted with a chlorinating agent, such as thionyl chloride. The resulting 3-Chloro-5-(3-nitrophenyl)phenol, 95% is then purified to a purity of 95%.

properties

IUPAC Name

3-chloro-5-(3-nitrophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(5-8)14(16)17/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRJKRCYQKAUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685976
Record name 5-Chloro-3'-nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-nitrophenyl)phenol

CAS RN

1262000-79-2
Record name 5-Chloro-3'-nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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